molecular formula C20H30N2O2 B248517 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

カタログ番号 B248517
分子量: 330.5 g/mol
InChIキー: JRTGVCAXJKNBJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

作用機序

As mentioned earlier, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether inhibits GABA transaminase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have a variety of effects depending on the specific brain region and neuronal circuitry involved. GABA is known to have inhibitory effects on neuronal activity, and increased GABAergic neurotransmission can lead to reduced excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its effects on GABAergic neurotransmission, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to increase levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects and to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

実験室実験の利点と制限

One advantage of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is its selectivity for GABA transaminase, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation is that it can be difficult to administer due to its poor solubility in water, which can limit its use in certain experimental paradigms.

将来の方向性

There are several potential future directions for research on 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its potential as a tool for studying GABAergic neurotransmission and its role in various brain functions. Additionally, there is potential for the development of new compounds based on the structure of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether that may have improved pharmacokinetic properties and therapeutic potential.

合成法

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized through a multi-step process involving the reaction of 4-(4-chlorobenzyl)phenol with 3-cyclopentylpropanoyl chloride, followed by the addition of 1-piperazineethanol and sodium hydride. The resulting compound is then methylated using dimethyl sulfate to yield 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether.

科学的研究の応用

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce seizure activity and increase seizure threshold. In addiction models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce drug-seeking behavior and attenuate withdrawal symptoms. In anxiety and depression models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anxiolytic and antidepressant effects.

特性

製品名

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

分子式

C20H30N2O2

分子量

330.5 g/mol

IUPAC名

3-cyclopentyl-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O2/c1-24-19-9-6-18(7-10-19)16-21-12-14-22(15-13-21)20(23)11-8-17-4-2-3-5-17/h6-7,9-10,17H,2-5,8,11-16H2,1H3

InChIキー

JRTGVCAXJKNBJM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

正規SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。